(3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the pyridine and chlorohydroxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cresol: Aromatic organic compounds categorized as methyl phenols.
Comparison: Compared to these similar compounds, (3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is unique due to its combination of multiple ring structures and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c22-17-13-16(4-5-19(17)27)14-24-8-6-18(20(28)15-24)25-9-11-26(12-10-25)21-3-1-2-7-23-21/h1-5,7,13,18,20,27-28H,6,8-12,14-15H2/t18-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWLHHJCEYFOKY-UYAOXDASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC(=C(C=C4)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC(=C(C=C4)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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